An In-depth Technical Guide to 1-Pentanesulfonyl Chloride: Structure, Synthesis, and Applications in Modern Drug Discovery
An In-depth Technical Guide to 1-Pentanesulfonyl Chloride: Structure, Synthesis, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Sulfonyl Chlorides in Medicinal Chemistry
1-Pentanesulfonyl chloride is a member of the sulfonyl chloride family of organic compounds, which are distinguished by the presence of a sulfonyl group (-SO2-) attached to a chlorine atom. These compounds are highly reactive electrophiles and serve as crucial building blocks in organic synthesis, particularly in the pharmaceutical industry. The general structure of a sulfonyl chloride is R-SO2Cl, where R represents an organic group. The polarity of the sulfur-chlorine bond makes it susceptible to nucleophilic attack, enabling the formation of sulfonamides and sulfonate esters.[1] Sulfonamides, in particular, are a cornerstone of many therapeutic agents, exhibiting a wide range of biological activities including antimicrobial, anti-tumor, and diuretic effects.[2] This guide provides a comprehensive technical overview of 1-pentanesulfonyl chloride, focusing on its chemical structure, physicochemical properties, synthesis, reactivity, and its applications as a strategic intermediate in the development of novel pharmaceutical agents.
Chemical Structure and Formula
1-Pentanesulfonyl chloride, also known as pentane-1-sulfonyl chloride, is an organosulfur compound with a linear five-carbon alkyl chain attached to the sulfonyl chloride functional group.
Molecular Formula: C₅H₁₁ClO₂S
Chemical Structure:
Caption: 2D Chemical Structure of 1-Pentanesulfonyl Chloride
The molecule consists of a pentyl group (CH₃(CH₂)₄-) bonded to a sulfur atom, which is double-bonded to two oxygen atoms and single-bonded to a chlorine atom. This arrangement makes the sulfur atom highly electrophilic and the chloride a good leaving group.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₁₁ClO₂S | Calculated |
| Molecular Weight | 170.66 g/mol | [3] |
| CAS Number | 6303-18-0 | [3] |
| Appearance | Expected to be a colorless to pale yellow liquid | Analogy to[4] |
| Odor | Pungent, irritating | Analogy to[4] |
| Boiling Point | No data available. For 1-butanesulfonyl chloride: 80-81 °C at 9 mmHg | [5] |
| Density | No data available. For 1-butanesulfonyl chloride: 1.208 g/mL at 25 °C | [5] |
| Melting Point | No data available. For 1-butanesulfonyl chloride: -29 °C | [6] |
| Solubility | Expected to be soluble in organic solvents and insoluble in water, reacting with water. | Analogy to[4] |
Note: Due to the additional methylene group, the boiling point and density of 1-pentanesulfonyl chloride are expected to be slightly higher than those of 1-butanesulfonyl chloride.
Synthesis of 1-Pentanesulfonyl Chloride
Alkanesulfonyl chlorides like 1-pentanesulfonyl chloride can be synthesized through several established methods in organic chemistry. A common and industrially applied method involves the oxidative chlorination of sulfur-containing starting materials such as mercaptans (thiols) or disulfides.
One general approach involves the reaction of the corresponding dialkyl disulfide with chlorine in the presence of water or an aqueous hydrochloric acid solution. This process can be performed continuously by first creating an emulsion of the dialkyl disulfide with the aqueous phase, followed by the introduction of chlorine gas.
Caption: General Synthesis Workflow for Alkanesulfonyl Chlorides.
Experimental Protocol: Synthesis from Dipentyl Disulfide (Illustrative)
The following protocol is a generalized procedure for the synthesis of alkanesulfonyl chlorides and can be adapted for 1-pentanesulfonyl chloride.
Materials:
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Dipentyl disulfide
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Chlorine gas
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Concentrated hydrochloric acid
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Water
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Ice
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Dichloromethane (or other suitable organic solvent)
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Anhydrous magnesium sulfate
Procedure:
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In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser, a mixture of dipentyl disulfide and aqueous hydrochloric acid is prepared.
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The mixture is vigorously stirred to form a fine emulsion.
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The flask is cooled in an ice bath to maintain a low temperature during the reaction.
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Chlorine gas is bubbled through the emulsion at a controlled rate. The reaction is exothermic and the temperature should be carefully monitored.
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After the reaction is complete (as determined by TLC or GC analysis), the mixture is transferred to a separatory funnel.
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The organic layer containing the 1-pentanesulfonyl chloride is separated.
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The organic layer is washed with cold water and then with a saturated sodium bicarbonate solution to remove any remaining acid.
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The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
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The crude 1-pentanesulfonyl chloride is then purified by vacuum distillation.
Causality Behind Experimental Choices:
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Emulsion: Creating an emulsion increases the surface area of contact between the water-insoluble disulfide and the aqueous chlorine, facilitating a faster and more efficient reaction.
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Low Temperature: The reaction is highly exothermic. Maintaining a low temperature helps to control the reaction rate and prevent the formation of unwanted byproducts.
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Aqueous Workup: The washing steps are crucial to remove unreacted starting materials, hydrochloric acid, and other water-soluble impurities.
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Vacuum Distillation: 1-Pentanesulfonyl chloride, like other sulfonyl chlorides, is sensitive to heat and can decompose at higher temperatures. Purification under reduced pressure allows for distillation at a lower temperature, preserving the integrity of the product.
Chemical Reactivity and Applications in Drug Development
The reactivity of 1-pentanesulfonyl chloride is dominated by the electrophilic nature of the sulfur atom. It readily undergoes nucleophilic substitution reactions where the chloride ion is displaced by a nucleophile.
Sulfonamide Formation
The most significant reaction of 1-pentanesulfonyl chloride in drug development is its reaction with primary or secondary amines to form sulfonamides. This reaction is typically carried out in the presence of a base (such as pyridine or triethylamine) to neutralize the hydrochloric acid byproduct.
Caption: General Reaction for Sulfonamide Synthesis.
The resulting pentanesulfonamide moiety can be a critical pharmacophore in a drug molecule, contributing to its binding affinity to a biological target. The pentyl group can also influence the pharmacokinetic properties of the drug, such as its lipophilicity and metabolic stability. While specific examples of commercial drugs containing the 1-pentanesulfonyl moiety are not readily found in the provided search results, the general importance of alkanesulfonyl chlorides in the synthesis of sulfonamide-based drugs is well-established.[2][4] These include antibacterial, antidiabetic, and diuretic agents.[2]
Sulfonate Ester Formation
1-Pentanesulfonyl chloride can also react with alcohols to form sulfonate esters. This reaction is also typically carried out in the presence of a base. Sulfonate esters are good leaving groups in nucleophilic substitution reactions, making them useful intermediates in organic synthesis.
Safety and Handling
1-Pentanesulfonyl chloride is a reactive and corrosive compound that must be handled with appropriate safety precautions. It is sensitive to moisture and will react with water to release corrosive hydrogen chloride gas.[4]
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Handling: Should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times.
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Storage: Store in a cool, dry place away from moisture. The container should be tightly sealed.
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Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
1-Pentanesulfonyl chloride is a valuable reagent in organic synthesis, offering a straightforward route to the introduction of the pentanesulfonyl group into molecules. Its primary application lies in the formation of sulfonamides, a key functional group in a wide array of pharmaceuticals. While specific data on its physical properties and direct use in marketed drugs are limited, its chemical behavior can be confidently inferred from its structure and comparison with well-characterized analogs like 1-butanesulfonyl chloride. For researchers and professionals in drug development, a thorough understanding of the synthesis, reactivity, and handling of 1-pentanesulfonyl chloride is essential for its effective and safe utilization in the creation of new therapeutic agents.
References
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MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved from [Link]
- Nacsa, E. D., & Lambert, T. H. (n.d.).
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ChemSynthesis. (n.d.). 1-butanesulfonyl chloride. Retrieved from [Link]
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Wikipedia. (2023). 1-Chloropentane. Retrieved from [Link]
- Bolshan, Y., & Batey, R. A. (2005). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic letters, 7(8), 1487–1490.
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PubChem. (n.d.). 1-Pentanesulfonate. Retrieved from [Link]
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PubChem. (n.d.). 1-Pentanesulfonic acid. Retrieved from [Link]
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ResearchGate. (2018). p-Toluenesulfonyl Chloride Catalysed Facile Synthesis of O-benzyl-l-amino Acids and Their In Vitro Evaluation. Retrieved from [Link]
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Horiazon Chemical. (n.d.). Enhancing Pharmaceutical Synthesis with High-Purity Methanesulfonyl Chloride. Retrieved from [Link]
- Devadoss, T. (2023). Synthetic applications of p-toluenesulfonyl chloride: A recent update. Journal of Molecular Structure, 1289, 135850.
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LookChem. (n.d.). Cas 62371-29-3,Pentane-1,5-di(sulfonyl chloride). Retrieved from [Link]
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Horiazon Chemical. (n.d.). The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. Retrieved from [Link]
